2‑Fold Suzuki–Miyaura Yield Advantage Over the 3‑Chloro Analog in a Validated Kinase Inhibitor Intermediate
In a direct, internally controlled experiment, (3-bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid methyl ester underwent Pd(PPh₃)₄‑mediated coupling with 4‑methoxyphenylboronic acid to afford the biaryl product in 92% isolated yield. Under the same catalyst loading, solvent, and temperature, the corresponding 3‑chloro analog produced only 45% yield [1]. The bromine‑specific 47‑percentage‑point boost eliminates the need for re‑optimization and lowers the effective cost per mole of final compound.
| Evidence Dimension | Isolated yield of Suzuki coupling product |
|---|---|
| Target Compound Data | 92% |
| Comparator Or Baseline | 3‑chloro‑2‑oxo‑2,3‑dihydro‑1H‑indol‑3‑yl)acetic acid methyl ester: 45% |
| Quantified Difference | +47% absolute yield |
| Conditions | Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O (3:1), 80 °C, 12 h; substrate 1.0 mmol, boronic acid 1.2 mmol |
Why This Matters
The >2‑fold yield gap directly translates into lower raw material consumption and fewer purification cycles, making the bromo derivative the cost‑effective choice for medicinal chemistry scale‑up.
- [1] WO 2005/035515 A1. 2‑oxo-2,3‑dihydro‑1H‑indole Derivatives for Use as Tyrosine Kinase Inhibitors. Novartis AG. Published 2005-04-21. (See Example 7 vs. Comparative Example 15). View Source
